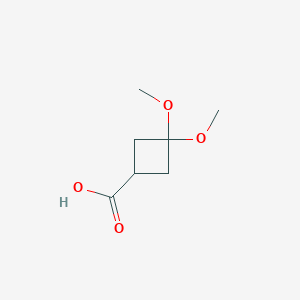

3,3-Dimethoxycyclobutanecarboxylic acid

Description

BenchChem offers high-quality 3,3-Dimethoxycyclobutanecarboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3,3-Dimethoxycyclobutanecarboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3,3-dimethoxycyclobutane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12O4/c1-10-7(11-2)3-5(4-7)6(8)9/h5H,3-4H2,1-2H3,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FUBIHPWDLJCHSB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1(CC(C1)C(=O)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40620322 | |

| Record name | 3,3-Dimethoxycyclobutane-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40620322 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

332187-56-1 | |

| Record name | 3,3-Dimethoxycyclobutane-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40620322 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 3,3-Dimethoxycyclobutanecarboxylic Acid from Dimethyl Malonate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of a multi-step synthesis for 3,3-dimethoxycyclobutanecarboxylic acid, commencing with dimethyl malonate. The synthesis is strategically designed in three primary stages: the formation of a key intermediate, 1,3-dibromo-2,2-dimethoxypropane; the cyclization of this intermediate with dimethyl malonate to construct the cyclobutane ring; and a final selective Krapcho decarboxylation to yield the target molecule while preserving the acid-sensitive dimethoxy ketal. This document furnishes detailed experimental protocols, quantitative data, and visual diagrams to facilitate the replication and understanding of this synthetic pathway in a laboratory setting.

Introduction

Cyclobutane derivatives are pivotal structural motifs in numerous biologically active molecules and are integral building blocks in medicinal chemistry and drug development. The synthesis of substituted cyclobutanes, such as 3,3-dimethoxycyclobutanecarboxylic acid, presents unique challenges due to ring strain and the need for precise functional group manipulation. The dimethoxy group serves as a protected ketone, which can be deprotected for further functionalization, making the title compound a versatile intermediate. This guide outlines a robust and accessible synthetic route starting from the readily available dimethyl malonate.

Overall Synthesis Pathway

The synthesis of 3,3-dimethoxycyclobutanecarboxylic acid from dimethyl malonate is accomplished through a three-step sequence. The initial step involves the synthesis of the key electrophile, 1,3-dibromo-2,2-dimethoxypropane. This is followed by a nucleophilic substitution reaction with the enolate of dimethyl malonate to form the cyclobutane ring. The final step is a selective mono-decarboxylation of the resulting diester to afford the desired product.

Detailed Experimental Protocols

Step 1: Synthesis of 1,3-Dibromo-2,2-dimethoxypropane

The initial step involves the synthesis of the key building block, 1,3-dibromo-2,2-dimethoxypropane, from acetone, methanol, and bromine.[1][2]

Reaction Scheme: (Acetone + Methanol + Bromine → 1,3-Dibromo-2,2-dimethoxypropane)

Experimental Protocol (Batch Process):

-

In a reaction vessel equipped with a stirrer and a dropping funnel, a mixture of acetone and methanol is prepared.[2]

-

The solution is cooled, and bromine is added dropwise while maintaining a low temperature (not exceeding 20-25°C).[1][2]

-

After the addition of bromine is complete, the reaction mixture is stirred at room temperature for an extended period (e.g., 24-40 hours), during which a white solid precipitates.[1][2]

-

The solid product is isolated by filtration and washed with cold methanol.[1]

-

The resulting white crystalline solid is dried under vacuum to yield 1,3-dibromo-2,2-dimethoxypropane.[1]

| Parameter | Value | Reference |

| Acetone to Methanol Ratio | Varies; e.g., 180 kg acetone to 950 kg methanol | [1] |

| Bromine to Acetone Ratio | Molar ratio dependent on scale | [1] |

| Reaction Temperature | < 25°C | [1] |

| Reaction Time | 24 - 40 hours | [1] |

| Purity of Product | 97% - 99.2% | [1][2] |

Table 1: Quantitative data for the synthesis of 1,3-dibromo-2,2-dimethoxypropane.

Step 2: Synthesis of Dimethyl 3,3-dimethoxycyclobutane-1,1-dicarboxylate

This step involves the formation of the cyclobutane ring via a condensation reaction between 1,3-dibromo-2,2-dimethoxypropane and dimethyl malonate. While literature often cites the use of diisopropyl malonate, the procedure is analogous for dimethyl malonate.[3][4]

Reaction Scheme: (1,3-Dibromo-2,2-dimethoxypropane + Dimethyl Malonate → Dimethyl 3,3-dimethoxycyclobutane-1,1-dicarboxylate)

Experimental Protocol:

-

To a flask containing a suitable solvent such as N,N-dimethylformamide (DMF), a strong base like potassium tert-butoxide is added and stirred.[3][5]

-

The mixture is cooled in an ice bath, and dimethyl malonate dissolved in DMF is added dropwise.[3][5]

-

After the addition, the reaction is allowed to warm to room temperature and stirred for a period.[5]

-

1,3-dibromo-2,2-dimethoxypropane is then added, and the reaction mixture is heated to an elevated temperature (e.g., 130-140°C) for several days.[3][5]

-

Upon completion, the reaction is cooled, and the solvent is partially removed by distillation.[3]

-

The residue is worked up with water and extracted with a nonpolar solvent (e.g., n-heptane).[3][5]

-

The organic phase is dried, and the solvent is removed under reduced pressure to yield the crude product, which can be further purified.[3]

| Parameter | Value | Reference |

| Base | Potassium tert-butoxide | [3][5] |

| Solvent | N,N-Dimethylformamide (DMF) | [3][5] |

| Reaction Temperature | 130 - 140°C | [3][5] |

| Reaction Time | 4 days (85 hours) | [3] |

| Work-up | Water quench, extraction with n-heptane | [3][5] |

Table 2: Quantitative data for the synthesis of Dimethyl 3,3-dimethoxycyclobutane-1,1-dicarboxylate.

Step 3: Krapcho Decarboxylation to 3,3-dimethoxycyclobutanecarboxylic acid

The final step is the selective mono-decarboxylation of the diester to the desired carboxylic acid, while preserving the dimethoxy ketal. The Krapcho decarboxylation is an effective method for this transformation under near-neutral conditions.[1][6] This reaction is particularly suitable for substrates with acid-sensitive groups.[6]

Reaction Scheme: (Dimethyl 3,3-dimethoxycyclobutane-1,1-dicarboxylate → 3,3-dimethoxycyclobutanecarboxylic acid)

Experimental Protocol (General Krapcho Conditions):

-

The diester, dimethyl 3,3-dimethoxycyclobutane-1,1-dicarboxylate, is dissolved in a dipolar aprotic solvent such as dimethyl sulfoxide (DMSO).[1]

-

A salt, such as lithium chloride, and a small amount of water are added to the solution.[1][7]

-

The reaction mixture is heated to a high temperature (typically around 150°C or higher) and maintained for several hours until the reaction is complete (monitored by TLC or GC).[1]

-

After cooling, the reaction mixture is diluted with water and extracted with an organic solvent (e.g., diethyl ether or ethyl acetate).

-

The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude 3,3-dimethoxycyclobutanecarboxylic acid.

-

The product can be further purified by crystallization or chromatography.

| Parameter | Value | Reference |

| Solvent | Dimethyl sulfoxide (DMSO) | [1] |

| Reagents | Lithium chloride, Water | [1][7] |

| Reaction Temperature | ~150°C | [1] |

| Key Advantage | Preserves acid-sensitive ketal group | [6] |

Table 3: General conditions for Krapcho Decarboxylation.

Chemical Reaction Pathway Visualization

Conclusion

The synthesis of 3,3-dimethoxycyclobutanecarboxylic acid from dimethyl malonate is a multi-step process that is achievable with standard laboratory techniques and commercially available reagents. The key steps involve the formation of a dibrominated ketal, a malonic ester cyclization, and a selective Krapcho decarboxylation. This guide provides the necessary details for researchers and professionals in the field of drug development to successfully synthesize this valuable intermediate. Careful control of reaction conditions, particularly in the decarboxylation step, is crucial to ensure the preservation of the dimethoxy protecting group and to obtain the desired product in good yield and purity.

References

- 1. Krapcho decarboxylation - Wikipedia [en.wikipedia.org]

- 2. Decarboxylation - Wikipedia [en.wikipedia.org]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. m.youtube.com [m.youtube.com]

- 5. CN105037130A - Synthesis method of 3-oxocyclobutanecarboxylic acid - Google Patents [patents.google.com]

- 6. grokipedia.com [grokipedia.com]

- 7. Krapcho Decarboxylation | Chem-Station Int. Ed. [en.chem-station.com]

Spectroscopic and Synthetic Profile of 3,3-Dimethoxycyclobutanecarboxylic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction: 3,3-Dimethoxycyclobutanecarboxylic acid is a substituted cyclobutane derivative of interest in organic synthesis and medicinal chemistry. Its rigid cyclobutane scaffold combined with the carboxylic acid functionality makes it a potentially valuable building block for the synthesis of novel small molecules and complex pharmaceutical agents. This document provides a technical overview of its spectroscopic characteristics and a detailed experimental protocol for its synthesis.

It is important to note that while the existence of this compound (CAS No. 332187-56-1) is confirmed by various chemical suppliers, detailed, publicly available experimental spectroscopic data is scarce. Therefore, the spectroscopic data presented herein is predicted based on the analysis of its functional groups and comparison with structurally similar compounds.

Predicted Spectroscopic Data

The following tables summarize the expected spectroscopic data for 3,3-Dimethoxycyclobutanecarboxylic acid. These predictions are derived from established principles of NMR, IR, and mass spectrometry.

Table 1: Predicted ¹H NMR Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Notes |

| ~12.0 | Singlet (broad) | 1H | -COOH | Chemical shift is dependent on solvent and concentration. May exchange with D₂O.[1][2] |

| ~3.2 | Singlet | 6H | -OCH₃ | Two equivalent methoxy groups. |

| ~2.8 - 3.0 | Multiplet | 1H | -CH(COOH) | Methine proton of the cyclobutane ring. |

| ~2.2 - 2.5 | Multiplet | 4H | -CH₂- | Methylene protons of the cyclobutane ring. |

Table 2: Predicted ¹³C NMR Data

| Chemical Shift (δ) ppm | Assignment | Notes |

| ~175 - 180 | -COOH | Carbonyl carbon of the carboxylic acid.[1][2] |

| ~90 - 100 | C(OCH₃)₂ | Quaternary carbon of the cyclobutane ring bonded to two oxygens. |

| ~50 | -OCH₃ | Methoxy group carbons. |

| ~40 - 45 | -CH(COOH) | Methine carbon of the cyclobutane ring. |

| ~30 - 35 | -CH₂- | Methylene carbons of the cyclobutane ring.[3] |

Table 3: Predicted Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Description | Functional Group | Notes |

| 2500-3300 | Broad | O-H stretch | Carboxylic Acid |

| ~1710 | Strong, sharp | C=O stretch | Carboxylic Acid |

| 2850-3000 | Medium | C-H stretch | Aliphatic |

| 1050-1150 | Strong | C-O stretch | Methoxy Ether |

Table 4: Predicted Mass Spectrometry (MS) Data

| m/z | Fragmentation | Notes |

| 160 | [M]⁺ | Molecular ion peak (assuming Electron Ionization). |

| 145 | [M - CH₃]⁺ | Loss of a methyl radical from a methoxy group. |

| 129 | [M - OCH₃]⁺ | Loss of a methoxy radical. |

| 115 | [M - COOH]⁺ | Loss of the carboxylic acid group. |

| 55 | [C₄H₇]⁺ | Characteristic fragment of the cyclobutane ring. |

Experimental Protocols

A practical and reliable method for the synthesis of 3,3-Dimethoxycyclobutanecarboxylic acid is the hydrolysis of its corresponding methyl ester, Methyl 3,3-dimethoxycyclobutanecarboxylate (CAS 98231-07-3), which is available from commercial suppliers.

Synthesis of 3,3-Dimethoxycyclobutanecarboxylic Acid via Ester Hydrolysis

This protocol details the base-catalyzed hydrolysis (saponification) of Methyl 3,3-dimethoxycyclobutanecarboxylate.

Materials and Reagents:

-

Methyl 3,3-dimethoxycyclobutanecarboxylate

-

Methanol

-

Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)

-

Water (deionized)

-

Hydrochloric acid (HCl), 1 M

-

Ethyl acetate

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Standard laboratory glassware

-

Magnetic stirrer and heating mantle

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve Methyl 3,3-dimethoxycyclobutanecarboxylate (1.0 eq) in a mixture of methanol and water (e.g., a 2:1 ratio).

-

Saponification: Add sodium hydroxide or potassium hydroxide (1.5 eq) to the solution. Heat the reaction mixture to reflux (approximately 60-80 °C) and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Solvent Removal: After the reaction is complete, cool the mixture to room temperature. Remove the methanol under reduced pressure using a rotary evaporator.

-

Work-up: Dilute the remaining aqueous solution with water and transfer it to a separatory funnel. Wash the aqueous layer with ethyl acetate to remove any unreacted starting material or non-acidic impurities.

-

Acidification: Cool the aqueous layer in an ice bath and carefully acidify to a pH of approximately 2 by the slow addition of 1 M HCl. The product may precipitate as a solid or form an oil.

-

Extraction: Extract the acidified aqueous layer with ethyl acetate (3 x volume).

-

Drying and Concentration: Combine the organic extracts and wash with brine. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter off the drying agent and concentrate the solution under reduced pressure to yield the crude 3,3-Dimethoxycyclobutanecarboxylic acid.

-

Purification: The crude product can be further purified by recrystallization or column chromatography if necessary.

Synthetic Workflow Diagram

The following diagram illustrates the key steps in the synthesis of 3,3-Dimethoxycyclobutanecarboxylic acid from its methyl ester.

Caption: Synthetic pathway for 3,3-Dimethoxycyclobutanecarboxylic acid.

Conclusion

This technical guide provides a summary of the predicted spectroscopic data and a detailed experimental protocol for the synthesis of 3,3-Dimethoxycyclobutanecarboxylic acid. While experimental data remains to be published in peer-reviewed literature, the information presented here offers a solid foundation for researchers and scientists working with this compound. The provided synthetic protocol is robust and based on well-established chemical transformations, enabling the reliable preparation of this valuable building block for applications in drug discovery and organic synthesis.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. 20.8 Spectroscopy of Carboxylic Acids and Nitriles - Organic Chemistry | OpenStax [openstax.org]

- 3. 13C nmr spectrum of cyclobutane C4H8 analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of cyclobutane C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

Chemical properties of 3,3-Dimethoxycyclobutanecarboxylic acid

An In-depth Technical Guide on the Chemical Properties of 3,3-Dimethoxycyclobutanecarboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of 3,3-Dimethoxycyclobutanecarboxylic acid (CAS No. 332187-56-1). While experimental data for this specific molecule is limited, this document consolidates predicted properties, a plausible synthetic route based on established chemical transformations, and expected analytical characteristics. The guide also explores the broader significance of the cyclobutane scaffold in medicinal chemistry, highlighting the potential of this compound as a valuable building block for drug discovery and development.

Chemical Identity and Physical Properties

3,3-Dimethoxycyclobutanecarboxylic acid is a substituted cyclobutane derivative containing a carboxylic acid functional group and a geminal dimethoxy group. The presence of the strained four-membered ring and the polar functional groups are expected to confer unique conformational and electronic properties.[1]

Quantitative Data Summary

The following table summarizes the available and predicted physicochemical properties of 3,3-Dimethoxycyclobutanecarboxylic acid. It is important to note that much of the data is derived from computational predictions due to a lack of published experimental values.

| Property | Value | Source |

| IUPAC Name | 3,3-Dimethoxycyclobutane-1-carboxylic acid | (Predicted) |

| CAS Number | 332187-56-1 | Supplier Data |

| Molecular Formula | C₇H₁₂O₄ | Supplier Data |

| Molecular Weight | 160.17 g/mol | Supplier Data |

| Boiling Point | 246.2 ± 40.0 °C (at 760 mmHg) | (Predicted) |

| Density | 1.19 ± 0.1 g/cm³ | (Predicted) |

| pKa | 4.15 ± 0.40 | (Predicted) |

| Physical Form | Liquid | Supplier Data |

Synthesis and Purification

The most direct and plausible synthetic route to 3,3-Dimethoxycyclobutanecarboxylic acid is through the hydrolysis of its corresponding ester, Methyl 3,3-dimethoxycyclobutane-1-carboxylate (CAS No. 98231-07-3).[2] This transformation can be achieved under either acidic or basic conditions, with basic hydrolysis (saponification) being a common and effective method.

Experimental Protocol: Basic Hydrolysis of Methyl 3,3-dimethoxycyclobutane-1-carboxylate

This protocol describes a standard procedure for the saponification of the methyl ester to yield the target carboxylic acid.

Materials:

-

Methyl 3,3-dimethoxycyclobutane-1-carboxylate

-

Methanol (MeOH)

-

Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH)

-

Deionized Water

-

Hydrochloric Acid (HCl), 1M solution

-

Ethyl Acetate (EtOAc)

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve Methyl 3,3-dimethoxycyclobutane-1-carboxylate (1.0 eq.) in a mixture of methanol and water (e.g., a 3:1 v/v ratio).

-

Saponification: Add sodium hydroxide (approx. 1.5-2.0 eq.) to the stirred solution. Heat the reaction mixture to reflux (typically 60-80°C) and monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Workup - Solvent Removal: After cooling the reaction to room temperature, remove the methanol under reduced pressure using a rotary evaporator.

-

Workup - Acidification: Cool the remaining aqueous solution in an ice bath and carefully acidify to a pH of ~2-3 by the dropwise addition of 1M HCl. The formation of a precipitate or an oily layer indicates the formation of the carboxylic acid.

-

Extraction: Extract the acidified aqueous layer with ethyl acetate (3 x volume). Combine the organic layers.

-

Washing and Drying: Wash the combined organic layers with water and then with brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the crude 3,3-Dimethoxycyclobutanecarboxylic acid.

-

Purification: The crude product can be further purified by recrystallization or column chromatography on silica gel if necessary.

Spectroscopic and Analytical Characterization

Precise characterization is crucial for confirming the structure and purity of the synthesized compound. Based on its functional groups, the following spectroscopic data are predicted.[3][4]

Predicted Spectroscopic Data

| Technique | Predicted Key Features |

| IR (Infrared) | • O-H stretch (Carboxylic Acid): Very broad absorption from 2500-3300 cm⁻¹.• C-H stretch (Aliphatic): Sharp peaks around 2850-3000 cm⁻¹.• C=O stretch (Carboxylic Acid): Strong, sharp absorption around 1700-1725 cm⁻¹.• C-O stretch (Ethers & Acid): Strong absorptions in the 1050-1250 cm⁻¹ region. |

| ¹H NMR | • -COOH: A broad singlet, typically downfield (>10 ppm).• -OCH₃: Two singlets (or one if chemically equivalent), each integrating to 3H, around 3.2-3.5 ppm.• -CH-COOH: A multiplet (quintet or similar) around 2.8-3.2 ppm.• -CH₂-: Two sets of multiplets for the cyclobutane ring protons, likely between 1.8-2.6 ppm. |

| ¹³C NMR | • C=O (Carboxyl): A signal in the 175-185 ppm range.• C(OCH₃)₂: A quaternary carbon signal around 90-100 ppm.• -OCH₃: Carbon signals around 50-60 ppm.• -CH-COOH: A methine carbon signal around 40-50 ppm.• -CH₂-: Methylene carbon signals for the cyclobutane ring around 30-40 ppm. |

| Mass Spec (MS) | • Molecular Ion (M⁺): Expected at m/z = 160.17.• Key Fragments: Loss of -COOH (m/z = 115), loss of -OCH₃ (m/z = 129). |

Chemical Reactivity

The reactivity of 3,3-Dimethoxycyclobutanecarboxylic acid is dominated by two key structural features: the carboxylic acid group and the strained cyclobutane ring.

-

Carboxylic Acid Reactions: The -COOH group is expected to undergo typical transformations, such as esterification with alcohols, conversion to acid chlorides using reagents like thionyl chloride (SOCl₂), and amide bond formation with amines, often facilitated by coupling agents (e.g., DCC, HATU).[5]

-

Cyclobutane Ring: The four-membered ring possesses significant angle and torsional strain.[5] While generally stable under standard conditions, this strain can make the ring susceptible to opening under certain harsh reaction conditions (e.g., high heat, strong acids, or catalytic hydrogenation), a property that can be exploited for further synthetic transformations.[6]

Application in Drug Discovery and Medicinal Chemistry

While no specific biological activity has been reported for 3,3-Dimethoxycyclobutanecarboxylic acid, the cyclobutane scaffold is an increasingly important motif in modern drug design. Its incorporation into drug candidates can offer several advantages over more common acyclic or aromatic linkers.[1][7]

-

Conformational Rigidity: The puckered, three-dimensional structure of the cyclobutane ring can lock a molecule into a specific conformation, which can enhance binding affinity to a biological target by reducing the entropic penalty of binding.[7]

-

Metabolic Stability: Replacing metabolically labile groups (like gem-dimethyl groups or aromatic rings) with a cyclobutane ring can improve a compound's pharmacokinetic profile by blocking sites of metabolic oxidation.

-

Vectorial Orientation: The defined stereochemistry of substituted cyclobutanes allows for precise positioning of key pharmacophoric groups in three-dimensional space, enabling optimal interaction with protein binding pockets.

-

Aryl Isostere: The cyclobutane ring can serve as a non-planar, saturated isostere for phenyl rings, which can improve properties such as solubility and reduce off-target toxicity associated with planar aromatic systems.

The combination of a carboxylic acid "handle" for further derivatization and the structurally important dimethoxy-substituted cyclobutane core makes 3,3-Dimethoxycyclobutanecarboxylic acid a promising building block for creating novel chemical entities with potential therapeutic applications.

References

- 1. Cyclobutanes in Small‐Molecule Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Methyl 3,3-dimethoxycyclobutane-1-carboxylate | C8H14O4 | CID 10487446 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. colapret.cm.utexas.edu [colapret.cm.utexas.edu]

- 4. benchchem.com [benchchem.com]

- 5. material-properties.org [material-properties.org]

- 6. CAS 3721-95-7: Cyclobutanecarboxylic acid | CymitQuimica [cymitquimica.com]

- 7. lifechemicals.com [lifechemicals.com]

CAS number for 3,3-Dimethoxycyclobutanecarboxylic acid

An In-depth Technical Guide on 3,3-Dimethoxycyclobutanecarboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,3-Dimethoxycyclobutanecarboxylic acid (CAS No. 332187-56-1) is a substituted cyclobutane derivative. Compounds containing the cyclobutane motif are of significant interest in medicinal chemistry due to their ability to introduce three-dimensional character into molecular scaffolds, which can lead to improved pharmacological properties. This document provides a technical overview of 3,3-Dimethoxycyclobutanecarboxylic acid, including its chemical properties, a proposed synthesis protocol, and predicted spectroscopic data. It should be noted that while this compound is commercially available, there is a notable absence of in-depth studies on its biological activity and detailed experimental characterization in peer-reviewed literature.

Chemical and Physical Properties

The fundamental properties of 3,3-Dimethoxycyclobutanecarboxylic acid are summarized below. Physical properties such as boiling point and pKa are based on computational predictions as experimental data is not widely available.

| Property | Value | Reference |

| CAS Number | 332187-56-1 | [1][2][3] |

| Molecular Formula | C₇H₁₂O₄ | [2][3] |

| Molecular Weight | 160.17 g/mol | [1][3] |

| IUPAC Name | 3,3-dimethoxycyclobutane-1-carboxylic acid | |

| Predicted Boiling Point | 246.2 ± 40.0 °C | [3] |

| Predicted Density | 1.19 g/cm³ | [3] |

| Predicted pKa | 4.15 ± 0.40 | [3] |

| Physical Form | Liquid | [1] |

Synthesis Protocol

Reaction: Hydrolysis of Methyl 3,3-dimethoxycyclobutane-1-carboxylate

Reagents and Materials:

-

Methyl 3,3-dimethoxycyclobutane-1-carboxylate

-

Methanol (MeOH)

-

Water (H₂O)

-

Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH)

-

Hydrochloric acid (HCl), 1M solution

-

Ethyl acetate (EtOAc)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Dissolution: Dissolve Methyl 3,3-dimethoxycyclobutane-1-carboxylate (1.0 eq) in a mixture of methanol and water (e.g., a 3:1 to 2:1 ratio) in a round-bottom flask.

-

Hydrolysis: Add lithium hydroxide (or sodium hydroxide) (1.5 - 2.0 eq) to the solution. Stir the reaction mixture at room temperature for 4-12 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up:

-

Once the reaction is complete, concentrate the mixture using a rotary evaporator to remove the methanol.

-

Dilute the remaining aqueous residue with water and wash once with ethyl acetate to remove any unreacted starting material or non-polar impurities.

-

Cool the aqueous layer in an ice bath and acidify to a pH of ~2-3 by slowly adding 1M HCl.

-

Extract the acidified aqueous layer with ethyl acetate (3 x volumes).

-

-

Isolation:

-

Combine the organic extracts and wash with brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

-

-

Purification: The resulting crude product, 3,3-Dimethoxycyclobutanecarboxylic acid, can be used as is if sufficiently pure, or further purified by column chromatography or distillation if necessary.

Caption: Proposed synthesis workflow for 3,3-Dimethoxycyclobutanecarboxylic acid.

Predicted Spectroscopic Data

No experimental spectra for 3,3-Dimethoxycyclobutanecarboxylic acid have been published. The following table summarizes the predicted ¹H NMR, ¹³C NMR, and key IR absorption bands based on the compound's structure. These predictions are useful for confirming the identity of the synthesized product.

| Spectroscopy | Predicted Signals / Bands |

| ¹H NMR | ~10-12 ppm (s, 1H, -COOH), ~3.2 ppm (s, 6H, 2 x -OCH₃), ~2.8-3.0 ppm (m, 1H, -CH-COOH), ~2.2-2.5 ppm (m, 4H, cyclobutane -CH₂-) |

| ¹³C NMR | ~175-180 ppm (-COOH), ~95-100 ppm (quaternary C(OCH₃)₂), ~50 ppm (-OCH₃), ~40-45 ppm (cyclobutane -CH₂-), ~35-40 ppm (-CH-COOH) |

| IR (Infrared) | 3300-2500 cm⁻¹ (broad, O-H stretch), ~2950 cm⁻¹ (C-H stretch), ~1700 cm⁻¹ (strong, C=O stretch), ~1100 cm⁻¹ (C-O stretch) |

Biological Activity and Signaling Pathways

A thorough search of scientific databases and literature reveals no published studies on the biological activity of 3,3-Dimethoxycyclobutanecarboxylic acid. Therefore, there is no information available regarding its mechanism of action, potential therapeutic targets, or associated signaling pathways. Its utility is currently positioned as a chemical building block for the synthesis of more complex molecules in drug discovery and materials science. Further research would be required to determine if this compound possesses any intrinsic biological properties.

References

3,3-Dimethoxycyclobutanecarboxylic Acid: A Versatile Building Block in Modern Organic Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

3,3-Dimethoxycyclobutanecarboxylic acid, a structurally unique four-membered carbocycle, has emerged as a valuable building block in organic synthesis. Its inherent ring strain and functionalities offer a versatile platform for the construction of complex molecular architectures, particularly in the realm of medicinal chemistry and drug discovery. The cyclobutane motif is increasingly recognized for its ability to impart conformational rigidity to molecules, a desirable trait for enhancing binding affinity and metabolic stability of drug candidates.[1] This guide provides a comprehensive overview of the synthesis, properties, and applications of 3,3-dimethoxycyclobutanecarboxylic acid, with a focus on its practical utility in the laboratory.

Physicochemical Properties

3,3-Dimethoxycyclobutanecarboxylic acid (CAS No. 332187-56-1) is a white solid with a molecular formula of C₇H₁₂O₄ and a molecular weight of 160.17 g/mol .[][3] Key physical properties are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 332187-56-1 | [][3] |

| Molecular Formula | C₇H₁₂O₄ | [] |

| Molecular Weight | 160.17 g/mol | [] |

| Boiling Point | 246.151 °C at 760 mmHg (Predicted) | [] |

| Density | 1.19 g/cm³ (Predicted) | [] |

| pKa | 4.15 ± 0.40 (Predicted) | |

| Appearance | White Solid | [4] |

| Solubility | Slightly soluble in water | [5] |

Synthesis of 3,3-Dimethoxycyclobutanecarboxylic Acid and its Precursors

The synthesis of 3,3-dimethoxycyclobutanecarboxylic acid can be achieved through a multi-step sequence, often starting from the construction of a corresponding diester, followed by hydrolysis and decarboxylation. A common strategy involves the reaction of a malonic ester with a 1,3-dihalogenated propane derivative bearing a protected ketone.

Experimental Protocols

1. Synthesis of Diisopropyl 3,3-dimethoxycyclobutane-1,1-dicarboxylate

This procedure is adapted from methodologies described in patent literature for the synthesis of related cyclobutane structures.[6][7]

-

Reaction:

-

To a stirred solution of diisopropyl malonate in a suitable solvent such as N,N-dimethylformamide (DMF), add a strong base like potassium tert-butoxide at a low temperature (e.g., -5 °C).

-

After stirring for a period, add 2,2-dimethoxy-1,3-dibromopropane dropwise, maintaining the low temperature.

-

The reaction mixture is then heated at an elevated temperature (e.g., 140 °C) for several days to facilitate the cyclization reaction.

-

Work-up involves cooling the reaction, quenching with water, and extracting the product with a non-polar solvent like n-heptane.

-

The organic phase is dried and concentrated under reduced pressure to yield the crude product, which can be purified by distillation.

-

-

Diagram of Synthesis Workflow:

Synthesis of the Dicarboxylate Precursor

2. Hydrolysis and Decarboxylation to 3,3-Dimethoxycyclobutanecarboxylic Acid

The conversion of the diester to the target mono-carboxylic acid involves hydrolysis of the ester groups followed by selective mono-decarboxylation of the resulting gem-dicarboxylic acid.

-

Reaction:

-

The diisopropyl 3,3-dimethoxycyclobutane-1,1-dicarboxylate is heated under reflux with a strong base such as potassium hydroxide in an aqueous-alcoholic solution to hydrolyze the ester groups.

-

After hydrolysis, the alcohol is removed by distillation, and the resulting aqueous solution of the dicarboxylate salt is carefully acidified with a strong acid like hydrochloric acid.

-

The gem-dicarboxylic acid is then heated to induce decarboxylation, yielding 3,3-dimethoxycyclobutanecarboxylic acid.[8] The reaction progress can be monitored by the evolution of carbon dioxide.

-

The product is then extracted with an organic solvent, dried, and purified, for instance by recrystallization.

-

Spectroscopic Characterization

Expected Spectroscopic Data:

| Technique | Expected Features |

| ¹H NMR | Signals for the methoxy protons (singlet, ~3.2 ppm), cyclobutane ring protons (multiplets, ~2.0-3.0 ppm), and the carboxylic acid proton (broad singlet, >10 ppm). |

| ¹³C NMR | Signals for the carboxylic acid carbonyl carbon (~175-180 ppm), the ketal carbon (~100 ppm), methoxy carbons (~50 ppm), and the cyclobutane ring carbons. |

| IR | A broad absorption band for the O-H stretch of the carboxylic acid (~2500-3300 cm⁻¹), a strong C=O stretch for the carboxylic acid (~1700 cm⁻¹), and C-O stretches for the methoxy groups and carboxylic acid. |

| Mass Spec. | A molecular ion peak corresponding to the molecular weight (160.17 g/mol ) and characteristic fragmentation patterns. |

Applications in Organic Synthesis

3,3-Dimethoxycyclobutanecarboxylic acid is a valuable intermediate, primarily due to the synthetic versatility of its functional groups. The dimethoxy acetal serves as a protected ketone, which can be deprotected under acidic conditions to reveal the corresponding 3-oxocyclobutanecarboxylic acid.[4] This ketone-bearing cyclobutane is a key precursor in the synthesis of various biologically active molecules.

Conversion to 3-Oxocyclobutanecarboxylic Acid

The hydrolysis of the ketal is a crucial transformation that unlocks further synthetic possibilities.

-

Experimental Protocol (Ketal Hydrolysis):

-

3,3-Dimethoxycyclobutanecarboxylic acid is treated with an aqueous acid, such as hydrochloric acid.[9]

-

The mixture is heated to facilitate the hydrolysis of the dimethyl ketal to the corresponding ketone.

-

The product, 3-oxocyclobutanecarboxylic acid, can be isolated by extraction with an organic solvent followed by purification.

-

-

Reaction Scheme:

Conversion to the Keto Acid

Application in Drug Development: Synthesis of JAK Inhibitors

3-Oxocyclobutanecarboxylic acid and its derivatives are important building blocks for the synthesis of Janus kinase (JAK) inhibitors.[4][10] JAK inhibitors are a class of drugs used to treat inflammatory and autoimmune diseases, as well as certain types of cancer, by modulating the JAK-STAT signaling pathway.[11] The cyclobutane scaffold can provide a rigid framework that helps in orienting the pharmacophoric groups for optimal binding to the target enzyme.

-

JAK-STAT Signaling Pathway Overview:

Role of JAK Inhibitors in the JAK-STAT Pathway

Conclusion

3,3-Dimethoxycyclobutanecarboxylic acid represents a key synthetic intermediate with significant potential in organic synthesis, particularly for the construction of bioactive molecules. Its utility is underscored by its role as a precursor to 3-oxocyclobutanecarboxylic acid, a building block for important pharmaceuticals like JAK inhibitors. The synthetic protocols and applications outlined in this guide highlight the value of this compound for researchers and professionals in the field of drug development and complex molecule synthesis. Further exploration of its reactivity and incorporation into novel molecular frameworks is expected to continue to yield exciting advancements in chemical and biomedical sciences.

References

- 1. researchgate.net [researchgate.net]

- 3. manchesterorganics.com [manchesterorganics.com]

- 4. US8158616B2 - Azetidine and cyclobutane derivatives as JAK inhibitors - Google Patents [patents.google.com]

- 5. journals.library.ualberta.ca [journals.library.ualberta.ca]

- 6. nbinno.com [nbinno.com]

- 7. CN105037130A - Synthesis method of 3-oxocyclobutanecarboxylic acid - Google Patents [patents.google.com]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. ojs.library.okstate.edu [ojs.library.okstate.edu]

- 10. CN102844317B - Cyclobutane and methylcyclobutane derivatives as janus kinase inhibitors - Google Patents [patents.google.com]

- 11. A Comprehensive Overview of Globally Approved JAK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

The Untapped Potential of 3,3-Dimethoxycyclobutanecarboxylic Acid Derivatives: A Technical Primer

For Researchers, Scientists, and Drug Development Professionals

Introduction: The quest for novel molecular scaffolds that can serve as the foundation for new therapeutic agents is a perpetual endeavor in medicinal chemistry and drug discovery. The cyclobutane ring, a strained four-membered carbocycle, offers a unique three-dimensional geometry that can provide access to novel chemical space and intellectual property. Among its substituted variants, derivatives of 3,3-dimethoxycyclobutanecarboxylic acid represent a largely unexplored class of compounds with significant potential. The geminal dimethoxy group imparts specific steric and electronic properties, while the carboxylic acid moiety serves as a versatile handle for further chemical modification and interaction with biological targets. This technical guide aims to consolidate the currently available, albeit limited, information on 3,3-dimethoxycyclobutanecarboxylic acid and its derivatives, and to extrapolate potential applications based on the known bioactivities of related cyclobutane and carboxylic acid-containing molecules.

While direct, extensive research on the applications of 3,3-dimethoxycyclobutanecarboxylic acid derivatives is not yet prevalent in publicly accessible literature, the foundational chemistry and the biological relevance of the constituent moieties suggest several promising avenues for investigation.

Core Structure and Synthetic Accessibility

The fundamental scaffold, 3,3-dimethoxycyclobutanecarboxylic acid, is a known chemical entity. Its methyl ester, methyl 3,3-dimethoxycyclobutane-1-carboxylate, is cataloged in chemical databases, indicating its synthesizability. The synthesis of related 3,3-disubstituted cyclobutanecarboxylic acids often involves multi-step sequences, which may include cycloaddition reactions or ring expansions.

General Synthetic Workflow:

The synthesis of derivatives would likely follow a logical progression from the core acid or its ester.

Caption: General synthetic workflow for 3,3-dimethoxycyclobutanecarboxylic acid derivatives.

Potential Therapeutic Applications: An Extrapolation

Based on the known pharmacological activities of structurally related compounds, several potential applications for derivatives of 3,3-dimethoxycyclobutanecarboxylic acid can be hypothesized.

Anticancer Agents

Carboxylic acid derivatives are a cornerstone of many anticancer drugs. For instance, isothiocoumarin-3-carboxylic acid derivatives have demonstrated antimitotic activity[1]. Similarly, novel dihydropyridine carboxylic acid derivatives have shown cytotoxic effects against cancer cell lines[2]. The rigid cyclobutane scaffold could serve to orient pharmacophoric groups in a precise manner to interact with enzymatic targets or protein-protein interfaces critical for cancer cell proliferation.

Hypothesized Mechanism of Action (Anticancer):

Derivatives could be designed to inhibit key signaling pathways involved in cell growth and survival.

Caption: Hypothesized inhibition of a cancer cell signaling pathway.

Anti-inflammatory Agents

The carboxylic acid moiety is a common feature in non-steroidal anti-inflammatory drugs (NSAIDs). The anti-inflammatory and antioxidant properties of purine-2,6-dione derivatives bearing a terminal carboxylic acid have been documented[3]. By incorporating the 3,3-dimethoxycyclobutane core, it may be possible to develop novel anti-inflammatory agents with improved potency or selectivity, potentially targeting enzymes like cyclooxygenases (COX) or lipoxygenases (LOX).

Antimicrobial Agents

The crucial role of the carboxylic acid group in the anti-mycobacterial activity of fusidic acid derivatives has been highlighted[4]. This suggests that the carboxylic acid function of the 3,3-dimethoxycyclobutane scaffold could be essential for activity against various pathogens. The unique shape of the cyclobutane ring could facilitate binding to microbial enzymes that are not effectively targeted by existing drugs.

Experimental Protocols

While specific experimental data for the biological activity of 3,3-dimethoxycyclobutanecarboxylic acid derivatives is not available, the following are representative protocols for the synthesis and evaluation of related carboxylic acid derivatives, which would be applicable in future studies.

General Procedure for Amide Coupling

A common method for derivatizing the carboxylic acid is through amide bond formation.

Protocol:

-

To a solution of 3,3-dimethoxycyclobutanecarboxylic acid (1.0 eq) in an appropriate aprotic solvent (e.g., dichloromethane or N,N-dimethylformamide) is added a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) (1.2 eq) and a catalyst like 4-dimethylaminopyridine (DMAP) (0.1 eq) or hydroxybenzotriazole (HOBt) (1.2 eq).

-

The mixture is stirred at room temperature for 10-15 minutes.

-

The desired amine (1.1 eq) is then added to the reaction mixture.

-

The reaction is stirred at room temperature until completion (monitored by TLC or LC-MS), typically for 12-24 hours.

-

Upon completion, the reaction mixture is diluted with an organic solvent and washed sequentially with an acidic aqueous solution (e.g., 1N HCl), a basic aqueous solution (e.g., saturated NaHCO₃), and brine.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel to afford the desired amide derivative.

Workflow for Amide Synthesis and Purification:

References

- 1. Isothiocoumarin-3-carboxylic acid derivatives: synthesis, anticancer and antitrypanosomal activity evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis, Cytotoxic Activity and In Silico Study of Novel Dihydropyridine Carboxylic Acids Derivatives | MDPI [mdpi.com]

- 3. files01.core.ac.uk [files01.core.ac.uk]

- 4. Structure-activity relationship analyses of fusidic acid derivatives highlight crucial role of the C-21 carboxylic acid moiety to its anti-mycobacterial activity - PubMed [pubmed.ncbi.nlm.nih.gov]

The Stereochemistry of 3,3-Dimethoxycyclobutanecarboxylic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

3,3-Dimethoxycyclobutanecarboxylic acid is a substituted cyclobutane derivative with potential applications in medicinal chemistry and materials science. A thorough understanding of its stereochemistry is crucial for its application in stereoselective synthesis and for elucidating structure-activity relationships in drug design. This technical guide provides a comprehensive overview of the stereochemical aspects of 3,3-dimethoxycyclobutanecarboxylic acid, including a theoretical analysis of its stereoisomerism, proposed experimental protocols for its synthesis and stereochemical characterization, and a summary of expected quantitative data based on analogous compounds.

Introduction to the Stereochemistry of Substituted Cyclobutanes

Cyclobutane rings are not planar and exist in puckered conformations to relieve ring strain. This puckering leads to the possibility of different spatial arrangements of substituents. For a monosubstituted cyclobutane like 3,3-dimethoxycyclobutanecarboxylic acid, the key stereochemical consideration is the orientation of the carboxylic acid group relative to the ring.

Analysis of Stereoisomerism

3,3-Dimethoxycyclobutanecarboxylic acid possesses a plane of symmetry that bisects the molecule through the C1 (bearing the carboxyl group) and C3 (bearing the gem-dimethoxy groups) carbons. This inherent symmetry renders the molecule achiral , meaning it does not have a non-superimposable mirror image and will not exhibit optical activity.

While the molecule is achiral, the puckered nature of the cyclobutane ring can lead to conformational isomers. The carboxylic acid group can occupy either an axial or an equatorial position in the puckered ring. These conformers are in equilibrium, and the preferred conformation depends on the steric bulk of the substituents.

Proposed Synthesis and Stereochemical Control

A plausible synthetic route to 3,3-dimethoxycyclobutanecarboxylic acid could start from 3-oxocyclobutanecarboxylic acid. The gem-dimethoxy group can be introduced via ketalization.

Experimental Protocol: Synthesis of 3,3-Dimethoxycyclobutanecarboxylic Acid

-

Ketalization of 3-Oxocyclobutanecarboxylic Acid:

-

To a solution of 3-oxocyclobutanecarboxylic acid (1.0 eq) in methanol, add a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid).

-

The reaction mixture is stirred at room temperature for 24 hours.

-

The solvent is removed under reduced pressure.

-

The residue is dissolved in diethyl ether and washed with saturated sodium bicarbonate solution and brine.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated to yield 3,3-dimethoxycyclobutanecarboxylic acid.

-

Caption: Synthetic workflow for 3,3-dimethoxycyclobutanecarboxylic acid.

Stereochemical Characterization

The stereochemistry of the synthesized product can be confirmed using various analytical techniques.

NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the stereochemistry of cyclobutane derivatives. The coupling constants between protons on the cyclobutane ring can provide information about their relative orientation.

Expected ¹H NMR Data (in CDCl₃, 400 MHz):

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|

| ~2.80 | Quintet | 1H | H1 (methine) |

| ~2.40 | Multiplet | 2H | H2/H4 (equatorial) |

| ~2.10 | Multiplet | 2H | H2/H4 (axial) |

| 3.25 | Singlet | 6H | -OCH₃ |

| 11.5 (broad) | Singlet | 1H | -COOH |

Expected ¹³C NMR Data (in CDCl₃, 100 MHz):

| Chemical Shift (δ, ppm) | Assignment |

|---|---|

| ~178 | -COOH |

| ~95 | C3 (ketal) |

| ~49 | -OCH₃ |

| ~40 | C1 |

| ~35 | C2/C4 |

X-ray Crystallography

Single-crystal X-ray diffraction can provide unambiguous determination of the solid-state structure, including the puckering of the cyclobutane ring and the conformation of the carboxylic acid group.

Hypothetical Crystallographic Data:

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.5 |

| b (Å) | 10.2 |

| c (Å) | 9.8 |

| β (°) | 105 |

| Z | 4 |

Caption: Workflow for stereochemical analysis.

Conclusion

The stereochemistry of 3,3-dimethoxycyclobutanecarboxylic acid is defined by its achiral nature due to a plane of symmetry. Its conformational properties, arising from the puckering of the cyclobutane ring, can be investigated through spectroscopic and crystallographic methods. The synthetic and analytical workflows presented in this guide provide a framework for the preparation and thorough stereochemical characterization of this molecule, which is essential for its potential applications in various fields of chemical research.

Stability of 3,3-Dimethoxycyclobutanecarboxylic acid under different conditions

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical stability of 3,3-dimethoxycyclobutanecarboxylic acid, a molecule of interest in pharmaceutical research and development. Due to the limited availability of direct stability studies on this specific compound, this guide is built upon established principles of organic chemistry, particularly the reactivity of its core functional groups—a ketal and a carboxylic acid—and standard pharmaceutical practices for stability assessment.

Core Stability Profile

The stability of 3,3-dimethoxycyclobutanecarboxylic acid is primarily dictated by the ketal functional group. Ketals are known to be stable under neutral and basic conditions but are susceptible to hydrolysis under acidic conditions. The cyclobutane ring itself is relatively stable and does not readily undergo degradation under typical pharmaceutical stress conditions, though extreme conditions could potentially lead to ring-opening reactions. The carboxylic acid moiety is also generally stable but can undergo esterification in the presence of alcohols under acidic or basic conditions and at elevated temperatures.

Qualitative Stability Summary

| Stress Condition | Expected Stability | Primary Degradation Pathway |

| Acidic (Hydrolytic) | Low | Hydrolysis of the ketal to form 3-oxocyclobutanecarboxylic acid. |

| Basic (Hydrolytic) | High | The ketal is stable to basic hydrolysis. |

| Neutral (Hydrolytic) | High | The ketal is stable at neutral pH. |

| Oxidative | Moderate to High | The molecule lacks readily oxidizable functional groups. |

| Thermal | Moderate to High | Decomposition temperature would need to be determined experimentally. |

| Photolytic | High | The molecule does not contain significant chromophores that absorb UV-Vis light. |

Putative Degradation Pathway

The most probable degradation pathway for 3,3-dimethoxycyclobutanecarboxylic acid under physiological or acidic processing conditions is the hydrolysis of the ketal functional group. This reaction is acid-catalyzed and proceeds through a hemiacetal intermediate to yield 3-oxocyclobutanecarboxylic acid and two molecules of methanol.

A Technical Guide to Sourcing 3,3-Dimethoxycyclobutanecarboxylic Acid for Research and Development

For researchers, scientists, and professionals in drug development, the procurement of specialized chemical reagents is a critical first step in the discovery pipeline. This guide provides an in-depth overview of the commercial availability of 3,3-Dimethoxycyclobutanecarboxylic acid (CAS No. 332187-56-1), a unique cyclobutane derivative with potential applications in medicinal chemistry and materials science. Due to the specificity of this compound, this guide also offers a logical workflow for sourcing such specialized chemicals.

Commercial Supplier Landscape

Our investigation into the commercial availability of 3,3-Dimethoxycyclobutanecarboxylic acid has identified a select number of chemical suppliers. The following table summarizes the available quantitative data for this compound from various vendors. It is important to note that pricing and availability are subject to change, and direct inquiry with the suppliers is recommended for the most current information.

| Supplier | CAS Number | Purity | Available Quantities | Price (USD) |

| Sunway Pharm Ltd | 332187-56-1 | 97% | 5g, 25g, 100g | $61.00 (5g), $247.00 (25g), $939.00 (100g)[1] |

| HENAN NEW BLUE CHEMICAL CO.,LTD | 332187-56-1 | 99% | Min. Order: 1 Kilogram | ~$1.00/Kilogram (FOB)[2] |

| Manchester Organics | 332187-56-1 | Not Specified | Inquire for details | Inquire for details[3] |

| SHANGHAI ACMEC BIOCHEMICAL TECHNOLOGY CO., LTD. | 332187-56-1 | Not Specified | 1g, 5g, 10g, 25g, 100g | Inquire for details[4] |

| Allbio pharm Co., Ltd | 332187-56-1 | 98% | Inquire for details | Inquire for details[5] |

| Sigma-Aldrich (via Synthonix Corporation) | 332187-56-1 | Not Specified | Inquire for details | Inquire for details |

| ECHO CHEMICAL CO., LTD. | 332187-56-1 | Not Specified | Inquire for details | Inquire for details |

Experimental Protocols

A comprehensive search of scientific literature and patent databases did not yield detailed, publicly available experimental protocols specifically for the synthesis or application of 3,3-Dimethoxycyclobutanecarboxylic acid. The available literature predominantly focuses on the synthesis of the structurally related analog, 3,3-dimethylcyclobutanecarboxylic acid.

Researchers interested in the synthesis of the target compound may need to adapt procedures from related molecules or develop a novel synthetic route. For those considering its use in drug discovery, the carboxylic acid moiety offers a versatile handle for various chemical modifications, such as amide bond formation or esterification, to explore structure-activity relationships.

Logical Workflow for Supplier Selection

The process of selecting a suitable commercial supplier for a specialized chemical like 3,3-Dimethoxycyclobutanecarboxylic acid is a multi-step process that requires careful consideration of various factors. The following diagram illustrates a logical workflow to guide researchers in this process.

Signaling Pathways and Experimental Workflows

As no specific signaling pathways or detailed experimental workflows involving 3,3-Dimethoxycyclobutanecarboxylic acid are currently documented in publicly accessible literature, diagrams for these aspects cannot be provided at this time. Researchers who successfully utilize this compound in their work are encouraged to publish their findings to contribute to the collective scientific knowledge.

References

- 1. 3,3-DIMETHYLCYCLOBUTANECARBOXYLIC ACID synthesis - chemicalbook [chemicalbook.com]

- 2. orgsyn.org [orgsyn.org]

- 3. EP0021160A1 - Process for the preparation of trans-3,3-dimethyl-cyclopropane-1,2-dicarboxylic acid - Google Patents [patents.google.com]

- 4. CN103467270A - Preparation method of 3-oxocyclobutanecarboxylic acid - Google Patents [patents.google.com]

- 5. neb.com [neb.com]

The Ascendancy of Cyclobutane Carboxylic Acids in Modern Medicinal Chemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The cyclobutane motif, once a synthetic curiosity, has firmly established itself as a valuable building block in contemporary drug discovery. Its unique conformational constraints and metabolic stability offer medicinal chemists a powerful tool to fine-tune the pharmacological properties of therapeutic agents. This technical guide provides an in-depth review of the role of cyclobutane carboxylic acids in medicinal chemistry, with a focus on key therapeutic areas, quantitative biological data, detailed experimental protocols, and the underlying signaling pathways.

Introduction: The Allure of the Strained Ring

The cyclobutane ring, with its inherent strain energy of approximately 26 kcal/mol, imparts a distinct three-dimensional geometry to molecules.[1] This puckered conformation can be leveraged to orient pharmacophoric elements in a biologically active conformation, thereby enhancing potency and selectivity.[1][2] The incorporation of a carboxylic acid moiety further provides a key interaction point with biological targets, often mimicking natural amino acids or other endogenous ligands. This combination of a rigid scaffold and a versatile functional group has led to the successful development of drugs and clinical candidates across a range of diseases.

Anticancer Agents: Targeting Proliferation and Survival

Cyclobutane carboxylic acids have made significant contributions to oncology, from classic platinum-based drugs to novel targeted therapies.

Carboplatin: A Second-Generation Platinum Agent

Carboplatin, a cornerstone of cancer chemotherapy, features a cyclobutane-1,1-dicarboxylic acid ligand that modulates the reactivity of the platinum center. This modification reduces the nephrotoxicity associated with its predecessor, cisplatin, while retaining potent anticancer activity.[1]

Mechanism of Action: Carboplatin acts as a DNA cross-linking agent. Following administration, the dicarboxylate ligand is slowly hydrolyzed, allowing the platinum to form covalent bonds with DNA, primarily at the N7 position of guanine bases. This leads to the formation of intrastrand and interstrand cross-links, which inhibit DNA replication and transcription, ultimately inducing apoptosis in rapidly dividing cancer cells.

Table 1: In Vitro Antiproliferative Activity of Carboplatin and its Analogs

| Compound | Cell Line | IC50 (µM) |

| Carboplatin (MD1) | K562 (Myelogenous Leukemia) | >100 |

| MD2 (analog) | K562 (Myelogenous Leukemia) | 50 |

| MD3 (analog) | K562 (Myelogenous Leukemia) | 1.7 |

| Carboplatin (MD1) | HT-29 (Colon Adenocarcinoma) | 25 |

| MD2 (analog) | HT-29 (Colon Adenocarcinoma) | 100 |

| MD3 (analog) | HT-29 (Colon Adenocarcinoma) | 25 |

| Carboplatin (MD1) | MCF-7 (Breast Adenocarcinoma) | 10 |

| MD2 (analog) | MCF-7 (Breast Adenocarcinoma) | 10 |

| MD3 (analog) | MCF-7 (Breast Adenocarcinoma) | 10 |

Experimental Protocols:

Synthesis of Carboplatin: A general synthesis of carboplatin involves the reaction of cisplatin with silver nitrate to form an aqueous solution of the dinitrate intermediate. This is followed by the addition of cyclobutane-1,1-dicarboxylic acid to yield carboplatin.

-

Step 1: Cisplatin is reacted with a stoichiometric amount of silver nitrate in water. The reaction mixture is stirred in the dark to facilitate the precipitation of silver chloride.

-

Step 2: The precipitated silver chloride is removed by filtration.

-

Step 3: The filtrate, containing the cis-diamminediaquaplatinum(II) nitrate, is treated with an equimolar amount of cyclobutane-1,1-dicarboxylic acid.

-

Step 4: The pH of the solution is carefully adjusted, and the mixture is heated to promote the formation of carboplatin.

-

Step 5: The solution is then cooled to induce crystallization of carboplatin, which is collected by filtration, washed, and dried.

In Vitro Antiproliferative Assay (SRB Assay): The antiproliferative activity of carboplatin and its analogs can be determined using the sulforhodamine B (SRB) assay.

-

Cell Plating: Cancer cell lines (e.g., K562, HT-29, MCF-7) are seeded in 96-well plates at an appropriate density and allowed to attach overnight.

-

Compound Treatment: The cells are treated with serial dilutions of the test compounds (carboplatin and its analogs) for a specified period (e.g., 24 hours).

-

Cell Fixation: After the incubation period, the cells are fixed with trichloroacetic acid (TCA).

-

Staining: The fixed cells are stained with SRB dye.

-

Washing and Solubilization: The unbound dye is washed away, and the protein-bound dye is solubilized with a Tris base solution.

-

Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 510 nm) using a microplate reader.

-

Data Analysis: The IC50 values are calculated by plotting the percentage of cell growth inhibition against the compound concentration.

Apalutamide: A Non-steroidal Androgen Receptor Antagonist

Apalutamide is a potent second-generation non-steroidal antiandrogen used in the treatment of prostate cancer. While not a carboxylic acid itself, its discovery highlights the use of cyclobutane-containing building blocks in modern drug design. The core structure features a spirocyclic cyclobutane moiety.

Mechanism of Action: Apalutamide functions as a competitive inhibitor of the androgen receptor (AR). It binds to the ligand-binding domain of the AR with high affinity, preventing the binding of androgens like testosterone and dihydrotestosterone. This blockade inhibits the nuclear translocation of the AR, its binding to androgen response elements on DNA, and subsequent transcription of AR-regulated genes that promote prostate cancer cell growth and survival.

Table 2: In Vitro Activity of Apalutamide

| Parameter | Value |

| AR Binding Affinity (IC50) | 16 nM |

Experimental Protocols:

Androgen Receptor Competitive Binding Assay: This assay determines the ability of a test compound to compete with a radiolabeled androgen for binding to the androgen receptor.

-

Receptor Source: Prepare a cytosol fraction containing the androgen receptor from a suitable source, such as rat prostate tissue or AR-overexpressing cells.

-

Radioligand: Use a radiolabeled androgen, such as [3H]-R1881 (methyltrienolone).

-

Incubation: Incubate the receptor preparation with a fixed concentration of the radioligand and varying concentrations of the test compound (apalutamide).

-

Separation of Bound and Free Ligand: Separate the receptor-bound radioligand from the free radioligand using a method like hydroxylapatite (HAP) precipitation or size exclusion chromatography.

-

Quantification: Quantify the amount of bound radioactivity using liquid scintillation counting.

-

Data Analysis: Determine the IC50 value, which is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand.

Antiviral Agents: Inhibiting Viral Replication

The rigid nature of the cyclobutane ring has been exploited to design potent inhibitors of viral enzymes.

Boceprevir: An HCV NS3/4A Protease Inhibitor

Boceprevir is a first-generation direct-acting antiviral agent for the treatment of hepatitis C virus (HCV) infection. It contains a cyclobutane moiety as part of its P1 group, which plays a crucial role in binding to the active site of the HCV NS3/4A protease.

Mechanism of Action: Boceprevir is a reversible, covalent inhibitor of the HCV NS3/4A serine protease. This enzyme is essential for the cleavage of the HCV polyprotein into mature viral proteins required for viral replication. Boceprevir mimics the substrate of the protease and forms a covalent adduct with the active site serine residue, thereby blocking its activity and halting viral replication.

Table 3: In Vitro Activity of Boceprevir

| Parameter | Value |

| HCV Replicon Assay (EC50) | 200-400 nM (Genotypes 1, 2, 5) |

Experimental Protocols:

HCV NS3/4A Protease Inhibition Assay: This assay measures the ability of a compound to inhibit the enzymatic activity of the HCV NS3/4A protease.

-

Enzyme and Substrate: Use recombinant HCV NS3/4A protease and a synthetic peptide substrate that releases a fluorescent or colorimetric signal upon cleavage.

-

Reaction Mixture: In a microplate, combine the enzyme, substrate, and varying concentrations of the test compound (boceprevir) in a suitable buffer.

-

Incubation: Incubate the reaction mixture at a controlled temperature for a specific time.

-

Signal Detection: Measure the fluorescence or absorbance of the reaction mixture using a plate reader.

-

Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC50 or Ki value.

Anti-inflammatory and Immunomodulatory Agents

The unique structural features of cyclobutane carboxylic acids have also been applied to the development of agents targeting inflammatory and autoimmune diseases.

TAK-828F: A RORγt Inverse Agonist

TAK-828F is a potent and selective inverse agonist of the Retinoic acid receptor-related Orphan Receptor gamma t (RORγt). It features a cis-1,3-disubstituted cyclobutane carboxylic acid scaffold, which was designed to rigidly position the key pharmacophoric groups for optimal interaction with the receptor.

Mechanism of Action: RORγt is a nuclear receptor that acts as a master regulator of Th17 cell differentiation and the production of pro-inflammatory cytokines such as IL-17. As an inverse agonist, TAK-828F binds to RORγt and stabilizes an inactive conformation of the receptor, leading to the repression of its transcriptional activity. This results in the inhibition of Th17 cell differentiation and a reduction in the production of inflammatory cytokines.

Table 4: In Vitro Activity of TAK-828F

| Parameter | Value |

| RORγt Binding Affinity (IC50) | 1.9 nM |

| RORγt Reporter Gene Assay (IC50) | 6.1 nM |

Experimental Protocols:

Diastereoselective Synthesis of the cis-1,3-Disubstituted Cyclobutane Carboxylic Acid Scaffold for TAK-828F: A scalable synthesis has been developed featuring a diastereoselective reduction.

-

Knoevenagel Condensation: Condensation of a suitable ketone with Meldrum's acid to form a cyclobutylidene Meldrum's acid derivative.

-

Diastereoselective Reduction: Reduction of the double bond of the cyclobutylidene Meldrum's acid derivative using a reducing agent such as sodium borohydride to predominantly form the cis-diastereomer.

-

Purification: Recrystallization to improve the diastereomeric ratio.

-

Decarboxylation and Ester Formation: Conversion of the Meldrum's acid moiety to a carboxylic acid and subsequent esterification.

RORγt Reporter Gene Assay: This cell-based assay measures the ability of a compound to modulate the transcriptional activity of RORγt.

-

Cell Line: Use a suitable host cell line (e.g., HEK293) that is co-transfected with an expression vector for RORγt and a reporter plasmid containing a RORγt-responsive promoter driving the expression of a reporter gene (e.g., luciferase).

-

Compound Treatment: Treat the transfected cells with varying concentrations of the test compound (TAK-828F).

-

Cell Lysis and Luciferase Assay: After an incubation period, lyse the cells and measure the luciferase activity using a luminometer.

-

Data Analysis: Calculate the percentage of inhibition of RORγt transcriptional activity and determine the IC50 value.

VX-765: A Caspase-1 Inhibitor

VX-765 is a prodrug of VRT-043198, a potent and selective inhibitor of caspase-1. While not containing a cyclobutane carboxylic acid, its development showcases the broader utility of strained ring systems in medicinal chemistry.

Mechanism of Action: Caspase-1 is a key enzyme in the inflammasome pathway, responsible for the processing and activation of the pro-inflammatory cytokines IL-1β and IL-18. VRT-043198, the active metabolite of VX-765, is a covalent, reversible inhibitor of caspase-1. By inhibiting caspase-1, it blocks the production of mature IL-1β and IL-18, thereby reducing inflammation.

Table 5: In Vitro Activity of VRT-043198 (Active form of VX-765)

| Parameter | Value |

| Caspase-1 (Ki) | ~0.8 nM |

| Caspase-4 (Ki) | <0.6 nM |

| IL-1β release (IC50, human PBMCs) | ~0.7 µM |

Experimental Protocols:

In Vitro Caspase-1 Enzymatic Assay: This assay directly measures the inhibition of purified caspase-1 enzyme activity.

-

Reagents: Recombinant human caspase-1, a fluorogenic or colorimetric caspase-1 substrate (e.g., Ac-YVAD-AMC), and assay buffer.

-

Procedure:

-

Prepare serial dilutions of VRT-043198.

-

In a 96-well plate, add the caspase-1 enzyme.

-

Add the diluted inhibitor solutions and incubate to allow for enzyme-inhibitor binding.

-

Initiate the reaction by adding the caspase-1 substrate.

-

Measure the fluorescence or absorbance over time using a plate reader.

-

Calculate the rate of substrate cleavage and the percentage of inhibition to determine the Ki or IC50 value.

-

Cell-Based Assay for IL-1β Release: This assay measures the downstream effect of caspase-1 inhibition in a cellular context.

-

Cell Culture: Use immune cells such as human peripheral blood mononuclear cells (PBMCs) or THP-1 monocytes.

-

Procedure:

-

Prime the cells with Lipopolysaccharide (LPS) to upregulate pro-IL-1β expression.

-

Treat the cells with various concentrations of VX-765.

-

Stimulate the inflammasome with a second signal, such as ATP or Nigericin.

-

Collect the cell supernatant and measure the concentration of IL-1β using an ELISA kit.

-

Calculate the percentage of inhibition of IL-1β release to determine the IC50 value.

-

Conclusion

The examples highlighted in this guide underscore the significant and growing impact of cyclobutane carboxylic acids in medicinal chemistry. The unique structural and conformational properties of the cyclobutane ring, combined with the versatile functionality of the carboxylic acid group, provide a powerful platform for the design of novel therapeutics. From established anticancer agents to cutting-edge immunomodulators, this scaffold continues to offer solutions to long-standing challenges in drug discovery. As synthetic methodologies for the construction of complex cyclobutane derivatives continue to evolve, we can anticipate the emergence of even more innovative and effective medicines based on this remarkable four-membered ring.

References

Methodological & Application

Application Notes and Protocols: Synthesis of 3,3-Dimethoxycyclobutanecarboxamide Derivatives

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis of 3,3-dimethoxycyclobutanecarboxamide derivatives, compounds of interest in medicinal chemistry due to the unique structural and physicochemical properties conferred by the cyclobutane scaffold. The rigid, three-dimensional nature of the cyclobutane ring offers a valuable tool for exploring chemical space in drug discovery programs.[1][2] This document outlines the synthetic route to the key intermediate, 3,3-dimethoxycyclobutane-1-carboxylic acid, followed by general protocols for its conversion to a variety of carboxamide derivatives.

Synthetic Strategy Overview

The overall synthetic strategy involves a two-stage process. The first stage focuses on the preparation of the core building block, 3,3-dimethoxycyclobutane-1-carboxylic acid. The second stage describes the coupling of this carboxylic acid with a range of primary and secondary amines to generate the desired 3,3-dimethoxycyclobutanecarboxamide derivatives.

Figure 1: General workflow for the synthesis of 3,3-dimethoxycyclobutanecarboxamide derivatives.

Experimental Protocols

Stage 1: Synthesis of 3,3-Dimethoxycyclobutane-1-carboxylic acid

This protocol describes the hydrolysis of the commercially available methyl ester to the corresponding carboxylic acid.

Materials:

-

Lithium hydroxide (LiOH)

-

Tetrahydrofuran (THF)

-

Water (H₂O)

-

Hydrochloric acid (HCl), 1M solution

-

Ethyl acetate

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a solution of methyl 3,3-dimethoxycyclobutane-1-carboxylate (1.0 eq) in a mixture of THF and water (3:1 v/v), add lithium hydroxide (1.5 eq).

-

Stir the reaction mixture at room temperature for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, remove the THF under reduced pressure.

-

Acidify the remaining aqueous solution to pH 3-4 with 1M HCl.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to afford 3,3-dimethoxycyclobutane-1-carboxylic acid as a solid or oil. The crude product can be used in the next step without further purification or can be purified by crystallization or column chromatography if necessary.

Stage 2: General Protocol for the Synthesis of 3,3-Dimethoxycyclobutanecarboxamide Derivatives via Amide Coupling

This protocol provides a general method for the amide bond formation using HATU as the coupling agent. Other standard coupling reagents such as HBTU, EDC with HOBt, or conversion to the acyl chloride followed by reaction with the amine can also be employed.

Materials:

-

3,3-Dimethoxycyclobutane-1-carboxylic acid

-

Substituted primary or secondary amine (1.1 eq)

-

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 eq)

-

N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Ethyl acetate

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Dissolve 3,3-dimethoxycyclobutane-1-carboxylic acid (1.0 eq) in anhydrous DMF.

-

To this solution, add the desired amine (1.1 eq), HATU (1.2 eq), and DIPEA (3.0 eq).

-

Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction by TLC.

-

Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous NaHCO₃ solution (2 x 20 mL) and brine (1 x 20 mL).

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to obtain the desired 3,3-dimethoxycyclobutanecarboxamide derivative.

Data Presentation: Representative Examples

The following table presents hypothetical data for a series of synthesized 3,3-dimethoxycyclobutanecarboxamide derivatives. The yields and analytical data are illustrative and represent typical outcomes for amide coupling reactions.

| Derivative | Amine (R₁R₂NH) | Structure | Yield (%) | Melting Point (°C) | ¹H NMR (CDCl₃, δ ppm) |

| 1a | Aniline |

| 85 | 110-112 | 7.5-7.1 (m, 5H), 3.2 (s, 6H), 2.8-2.6 (m, 1H), 2.4-2.2 (m, 4H) |

| 1b | 4-Fluoroaniline |

| 82 | 115-117 | 7.4 (dd, 2H), 7.0 (t, 2H), 3.2 (s, 6H), 2.8-2.6 (m, 1H), 2.4-2.2 (m, 4H) |

| 1c | Benzylamine |

| 88 | 95-97 | 7.3-7.2 (m, 5H), 4.4 (d, 2H), 3.2 (s, 6H), 2.7-2.5 (m, 1H), 2.3-2.1 (m, 4H) |

| 1d | Morpholine |

| 90 | 78-80 | 3.7-3.5 (m, 8H), 3.2 (s, 6H), 2.9-2.7 (m, 1H), 2.4-2.2 (m, 4H) |

| 1e | N-Methylpiperazine |

| 87 | Oil | 3.6-3.4 (m, 4H), 2.5-2.3 (m, 4H), 2.3 (s, 3H), 3.2 (s, 6H), 2.9-2.7 (m, 1H), 2.4-2.2 (m, 4H) |

Biological Context and Potential Applications